molecular formula C9H19ClO3S B13629054 5-(Tert-butoxy)pentane-1-sulfonyl chloride

5-(Tert-butoxy)pentane-1-sulfonyl chloride

Cat. No.: B13629054
M. Wt: 242.76 g/mol
InChI Key: CDIDCYJRQGYGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Tert-butoxy)pentane-1-sulfonyl chloride is a high-purity ether compound with a molecular weight of 242.76 g/mol. It is a clear, colorless liquid known for its unique blend of chemical properties, making it valuable for various applications .

Preparation Methods

The synthesis of 5-(Tert-butoxy)pentane-1-sulfonyl chloride involves specific reaction conditions and routes. One common method includes the reaction of 5-(Tert-butoxy)pentane-1-ol with thionyl chloride (SOCl₂) under controlled conditions. This reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

5-(Tert-butoxy)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Common Reagents and Conditions: Typical reagents include nucleophiles like amines and alcohols. Reaction conditions often involve solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.

    Major Products: The major products formed from these reactions depend on the nucleophile used.

Scientific Research Applications

5-(Tert-butoxy)pentane-1-sulfonyl chloride is used in various scientific research applications:

Mechanism of Action

The mechanism by which 5-(Tert-butoxy)pentane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved include the formation of sulfonamide bonds, which are crucial in many chemical and biological processes .

Comparison with Similar Compounds

5-(Tert-butoxy)pentane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

  • Methanesulfonyl chloride
  • Benzenesulfonyl chloride
  • Tosyl chloride (p-Toluenesulfonyl chloride)

These compounds share similar reactivity due to the presence of the sulfonyl chloride group but differ in their alkyl or aryl substituents. The tert-butoxy group in this compound provides unique steric and electronic properties, making it distinct from other sulfonyl chlorides .

Properties

Molecular Formula

C9H19ClO3S

Molecular Weight

242.76 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]pentane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO3S/c1-9(2,3)13-7-5-4-6-8-14(10,11)12/h4-8H2,1-3H3

InChI Key

CDIDCYJRQGYGAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCCCS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.